Cas no 6962-04-5 (4-chloro-N-(4-chlorophenyl)aniline)

4-Chloro-N-(4-chlorophenyl)aniline is a chlorinated aromatic amine compound with the molecular formula C₁₂H₉Cl₂N. This derivative of aniline features two chloro substituents, enhancing its stability and reactivity in synthetic applications. It serves as a key intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals due to its electron-withdrawing properties, which facilitate nucleophilic substitution reactions. The compound’s high purity and consistent composition make it suitable for precision chemical processes. Its structural rigidity and halogenated nature also contribute to its utility in polymer stabilization and corrosion inhibition. Proper handling is advised due to potential toxicity and environmental concerns.
4-chloro-N-(4-chlorophenyl)aniline structure
6962-04-5 structure
Product Name:4-chloro-N-(4-chlorophenyl)aniline
CAS No:6962-04-5
MF:C12H9Cl2N
MW:238.112560987473
CID:973915
PubChem ID:234111
Update Time:2025-10-12

4-chloro-N-(4-chlorophenyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-N-(4-chlorophenyl)aniline
    • AC1L5RIS; AC1Q3RDT; Bis(p-chlorophenyl)amine; 4,4'-dichlorodiphenylamine; 4,4'-Dichlorodiphenylamine; NSC33439; 4.4'--Dichlor-diphenylamin; SureCN1686571; bis-(4-chloro-phenyl)-amine; Diphenylamine,4'-dichloro-; CTK5D0624; Bis-(4-chlor-phenyl)-amin; bis(4-chlorophenyl)amine; Bis-< 4-chlor-phenyl> -amin; p,p'-Dichlor-diphenylamin;
    • Bis(p-chlorophenyl)amine
    • MFCD28164137
    • NSC-33439
    • p,p'-Dichlordiphenylamin
    • bis(4-chlorophenyl)amine
    • DTXSID20283792
    • Diphenylamine,4'-dichloro-
    • 4,4'-Dichlorodiphenylamine
    • 6962-04-5
    • CS-0090069
    • BS-51743
    • Benzenamine, 4-chloro-N-(4-chlorophenyl)-
    • SCHEMBL1686571
    • NSC33439
    • Inchi: 1S/C12H9Cl2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H
    • InChI Key: PTHWAPQEXRZRJW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NC1C=CC(=CC=1)Cl

Computed Properties

  • Exact Mass: 237.01137
  • Monoisotopic Mass: 237.0112047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03

4-chloro-N-(4-chlorophenyl)aniline Pricemore >>

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Additional information on 4-chloro-N-(4-chlorophenyl)aniline

Introduction to 4-Chloro-N-(4-Chlorophenyl)Aniline (CAS No. 6962-04-5)

4-Chloro-N-(4-Chlorophenyl)Aniline (commonly referred to as CAS No. 6962-04-5) is a significant compound in the field of organic chemistry, particularly within the realm of aromatic amines. This compound has garnered attention due to its unique structural properties and diverse applications across various industries. The molecule consists of an aniline derivative with two chlorine substituents, one on the aromatic ring and another on the amino group, which imparts distinctive chemical reactivity and physical characteristics.

The synthesis of 4-Chloro-N-(4-Chlorophenyl)Aniline involves a series of carefully controlled reactions, often utilizing chlorination and nucleophilic substitution mechanisms. Recent advancements in synthetic methodologies have enabled more efficient and environmentally friendly production processes, aligning with the growing demand for sustainable chemical manufacturing practices. Researchers have explored the use of microwave-assisted synthesis and catalytic systems to optimize reaction conditions, thereby enhancing yield and purity.

One of the most notable applications of CAS No. 6962-04-5 is in the pharmaceutical industry, where it serves as an intermediate in the synthesis of various bioactive compounds. For instance, studies have demonstrated its potential as a precursor for anti-inflammatory agents and antioxidants. The compound's ability to undergo further functionalization makes it a versatile building block in drug discovery programs.

In addition to its pharmaceutical applications, 4-Chloro-N-(4-Chlorophenyl)Aniline finds utility in materials science, particularly in the development of advanced materials such as conductive polymers and sensors. Its electron-withdrawing chlorine groups enhance the compound's electrical properties, making it a valuable component in organic electronics. Recent research has focused on integrating this compound into polymer frameworks to improve charge transport characteristics, paving the way for innovative applications in flexible electronics.

The environmental impact of CAS No. 6962-04-5 has also been a topic of interest among scientists. Studies have investigated its biodegradation pathways and toxicity profiles to assess its safety for industrial use. Findings indicate that under specific conditions, the compound can undergo microbial degradation, reducing its persistence in natural ecosystems. These insights are crucial for developing eco-friendly handling and disposal protocols.

From a structural perspective, 4-Chloro-N-(4-Chlorophenyl)Aniline exhibits interesting photophysical properties due to its conjugated system. Researchers have leveraged these properties to explore its potential in photovoltaic devices and light-emitting diodes (LEDs). Recent breakthroughs in computational chemistry have allowed for precise modeling of its electronic transitions, providing deeper insights into its optical behavior.

In conclusion, CAS No. 6962-04-5, or 4-Chloro-N-(4-Chlorophenyl)Aniline, stands as a testament to the versatility and complexity of aromatic amine compounds. Its role as a key intermediate in pharmaceuticals, materials science, and electronics underscores its importance in modern chemistry. As research continues to uncover new applications and optimize synthesis routes, this compound is poised to remain a cornerstone in both academic and industrial settings.

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